molecular formula C13H17N3O3S B12727370 N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-69-5

N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B12727370
CAS No.: 126826-69-5
M. Wt: 295.36 g/mol
InChI Key: YJZXCMJSHFUCAF-GXDHUFHOSA-N
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Description

N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:

    N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but may have different biological activities.

    N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic properties.

    N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits different pharmacological activities. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications.

Properties

CAS No.

126826-69-5

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-[4-[(E)-pyrrolidin-1-ylmethylideneamino]sulfonylphenyl]acetamide

InChI

InChI=1S/C13H17N3O3S/c1-11(17)15-12-4-6-13(7-5-12)20(18,19)14-10-16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)/b14-10+

InChI Key

YJZXCMJSHFUCAF-GXDHUFHOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2

Origin of Product

United States

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